![molecular formula C14H18O4 B033505 Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate CAS No. 108124-66-9](/img/structure/B33505.png)
Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate
Overview
Description
Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate is an organic compound with a complex structure that includes an ester functional group
Mechanism of Action
Target of Action
Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate is a complex organic compoundIt’s structurally related to 2-methoxy-4-methylphenol , which is used in laboratory chemicals and synthesis of substances .
Mode of Action
Based on its structural similarity to 2-methoxy-4-methylphenol , it may interact with biological targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been shown to participate in various biochemical reactions .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate typically involves the esterification of 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid.
Reduction: Formation of 4-(2-methoxy-5-methylphenyl)-4-hydroxybutanoate.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H18O4
- Molecular Weight : Approximately 250.29 g/mol
- Structural Features : The compound contains a 2-methoxy-5-methylphenyl group attached to a 4-oxobutanoate moiety, which is significant for its biological interactions.
Scientific Research Applications
Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate has several notable applications across different scientific fields:
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Esterification : Used to form esters through reactions with alcohols.
- Nucleophilic Additions : The carbonyl group enables nucleophilic addition reactions, enhancing its utility in synthetic methodologies.
Biological Studies
Research indicates potential biological activities that could be leveraged for therapeutic purposes:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may have implications in drug development.
- Protein-Ligand Interactions : Investigations into how this compound interacts with proteins can provide insights into its mechanism of action in biological systems.
Neuroprotective and Anti-inflammatory Properties
Similar compounds have demonstrated neuroprotective effects and the ability to reduce inflammation:
- Mechanism of Action : It is hypothesized that the compound may inhibit pathways such as NF-kB, which is associated with inflammatory responses.
- Case Studies : Animal model studies have suggested that related compounds can reduce neuroinflammation and improve cognitive function, indicating potential applications in neurodegenerative diseases.
Neuroprotection in Animal Models
A study demonstrated that similar compounds reduced neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease. The mechanism was linked to the inhibition of neurotoxic cytokines.
Anti-inflammatory Activity
Research has shown that this compound can exhibit anti-inflammatory effects by modulating inflammatory pathways.
Cytotoxicity Against Cancer Cells
Preliminary evaluations indicated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values suggested moderate potency compared to established chemotherapeutics.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-methoxyphenyl)-4-oxobutanoate
- Ethyl 4-(2-methylphenyl)-4-oxobutanoate
- Ethyl 4-(2-methoxy-5-ethylphenyl)-4-oxobutanoate
Uniqueness
Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Biological Activity
Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The compound can be represented as follows:
This structure includes a phenolic moiety, which is often associated with various biological effects.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Case Study : A study conducted by El-Karim et al. demonstrated that derivatives of similar compounds exhibited significant inhibition of bacterial growth, suggesting that modifications to the phenolic structure can enhance antimicrobial potency .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
Similar Derivative | S. aureus | 16 µg/mL |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Research Findings : In a study assessing various derivatives, this compound displayed a significant reduction in edema in animal models, with an inhibition percentage comparable to standard anti-inflammatory drugs like diclofenac .
Compound | Inhibition Percentage (%) at 100 µM |
---|---|
This compound | 85% |
Diclofenac | 90% |
3. Antitumor Activity
The antitumor potential of this compound has been explored through various in vitro and in vivo studies.
- Case Study : A notable study evaluated the effects of this compound on Ehrlich Ascites Carcinoma (EAC) cells. The results indicated a significant decrease in tumor cell viability, with the compound exhibiting potent apoptotic effects .
Parameter | Result |
---|---|
Tumor Cell Viability Reduction (%) | 100% |
Apoptotic Index Increase | Significant |
The biological activities of this compound are attributed to several mechanisms:
- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits critical metabolic pathways.
- Anti-inflammatory Mechanism : It modulates the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Antitumor Effects : The induction of apoptosis in cancer cells is facilitated through the activation of intrinsic pathways involving caspases and Bcl-2 family proteins.
Properties
IUPAC Name |
ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-18-14(16)8-6-12(15)11-9-10(2)5-7-13(11)17-3/h5,7,9H,4,6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUANEXPTGYOJDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603894 | |
Record name | Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60603894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108124-66-9 | |
Record name | Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60603894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.